(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Overview
Description
(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane typically involves enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the benzopyran ring. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain the necessary reaction conditions. The use of automated systems ensures consistent quality and yield of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine substituent can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene: Another chiral compound with a similar ring structure but different substituents.
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: Shares the fluorine substituent but has a different core structure.
Uniqueness
What sets (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane apart is its specific combination of a benzopyran ring with a fluorine atom and ethanediol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466521 | |
Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303176-43-4 | |
Record name | (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303176-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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